

Optimizing AZD7687 concentration for maximal DGAT1 inhibition in vitro

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AZD7687

Cat. No.: B605777

[Get Quote](#)

Technical Support Center: AZD7687 In Vitro Applications

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of **AZD7687** for in vitro diacylglycerol acyltransferase 1 (DGAT1) inhibition studies.

Frequently Asked Questions (FAQs)

Q1: What is **AZD7687** and what is its mechanism of action?

A1: **AZD7687** is a potent, selective, and reversible inhibitor of diacylglycerol acyltransferase 1 (DGAT1).[1] DGAT1 is a key enzyme that catalyzes the final step in triglyceride synthesis.[2][3] By inhibiting DGAT1, **AZD7687** blocks the formation of triglycerides from diacylglycerol and acyl-CoA.[4]

Q2: What are the reported IC50 values for **AZD7687** against DGAT1?

A2: The half-maximal inhibitory concentration (IC50) of **AZD7687** for DGAT1 varies depending on the species and tissue. In in vitro assays with recombinant enzymes, the approximate IC50 values are:

- Human DGAT1: 80 nM[1]

- Mouse DGAT1: 100 nM[1]
- Dog DGAT1: 60 nM[1]

In assays using human tissue microsomes, the IC50 values are:

- Liver microsomes: 70 nM[5]
- Adipose tissue: 10 nM[5]

Q3: Is **AZD7687** selective for DGAT1?

A3: **AZD7687** is highly selective for DGAT1. It shows over 400-fold selectivity against human acyl-CoA:cholesterol acyltransferase 1 (ACAT1).[5] However, at higher concentrations, some off-target activity has been observed. For instance, it can inhibit fatty acid amide hydrolase (FAAH) with an IC50 of 3.7 µM and phosphodiesterase PDE10A1 with an IC50 of 5.5 µM.[1] It also shows 79% inhibition of acyl-CoA:cholesterol acetyltransferase at a concentration of 10 µM.[1][5]

Q4: What is the primary in vitro application of **AZD7687**?

A4: The primary in vitro application of **AZD7687** is to study the role of DGAT1 in triglyceride synthesis and lipid metabolism in various cell and tissue models. It is often used in research related to type 2 diabetes and obesity.[1]

Data Presentation

Table 1: In Vitro Potency of **AZD7687** against DGAT1

| Enzyme Source | Species | IC50 (nM) | Reference |
|-------------------|---------|-----------|-----------|
| Recombinant DGAT1 | Human | 80 | [1] |
| Recombinant DGAT1 | Mouse | 100 | [1] |
| Recombinant DGAT1 | Dog | 60 | [1] |
| Liver Microsomes | Human | 70 | [5] |
| Adipose Tissue | Human | 10 | [5] |

Experimental Protocols

Cell-Free DGAT1 Inhibition Assay using Microsomes

This protocol is adapted from a method using human small intestinal microsomes as the enzyme source.[\[6\]](#)

Materials:

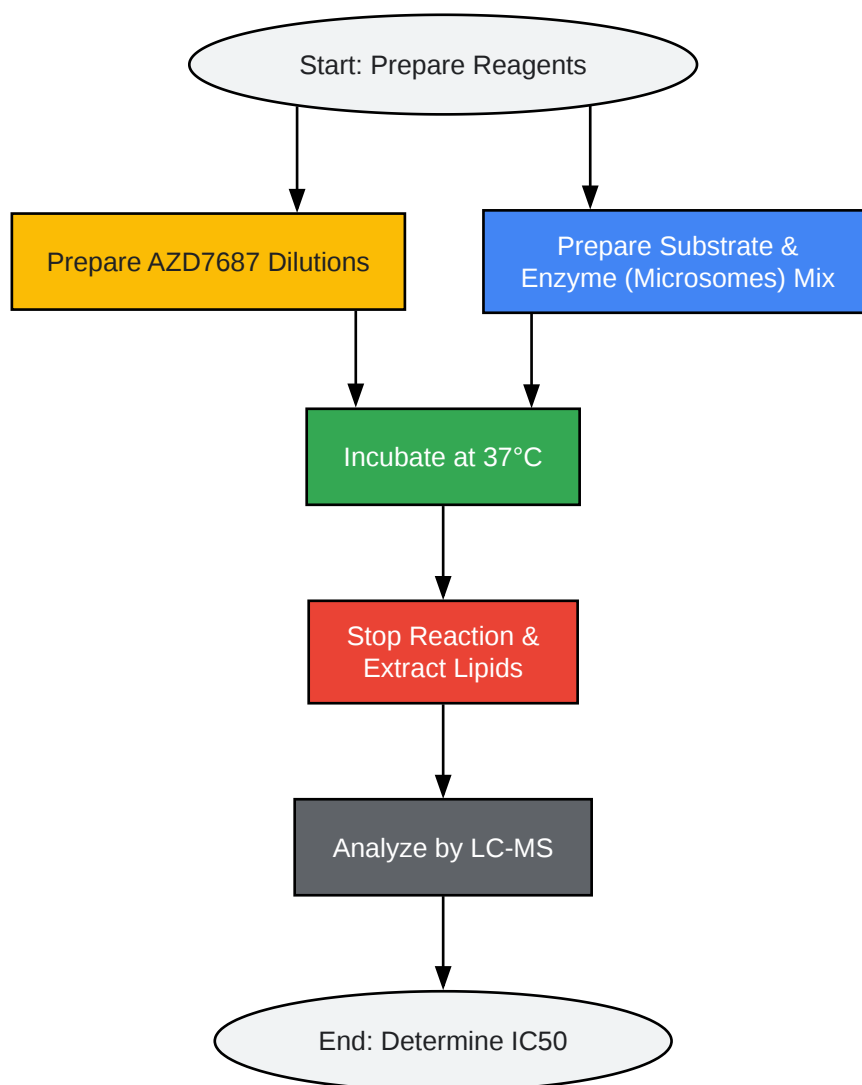
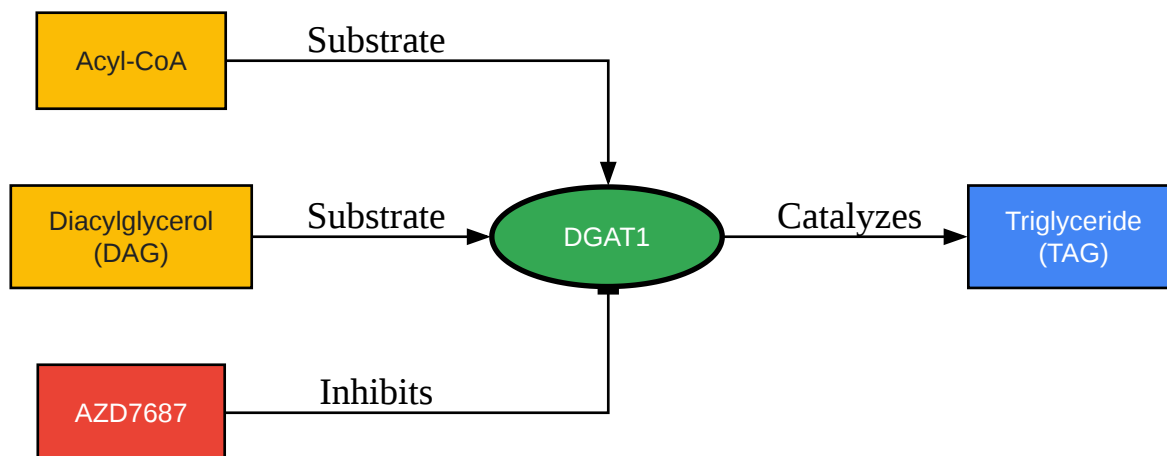
- Human small intestinal microsomes (or other tissue microsomes)
- **AZD7687**
- Dioleoyl glycerol (substrate)
- Palmitoleoyl Coenzyme A (CoA) (substrate)
- Tris-HCl buffer
- MgCl₂
- Bovine Serum Albumin (BSA)
- DMSO (for dissolving inhibitor)
- Extraction solvent (e.g., isopropanol:dichloromethane (1:1 v/v) with 2.4% formic acid)
- Internal standard (e.g., glyceryl triolein)

Procedure:

- Prepare Substrate Solutions:
 - Dissolve dioleoyl glycerol in DMSO and then dilute to 600 μ M in a buffer containing 175 mM Tris-HCl and 100 mM MgCl₂.[\[6\]](#)
 - Dissolve palmitoleoyl CoA in a 1.5% acetone-water solution to a concentration of 150 μ M.
[\[6\]](#)

- Prepare Microsome Suspension:
 - Dilute the microsomes to a final concentration of 25 µg/mL with a buffer containing 3.5 mg/mL BSA in Tris-MgCl₂ buffer.[\[6\]](#)
- Prepare **AZD7687** Dilutions:
 - Prepare a stock solution of **AZD7687** in DMSO.
 - Perform serial dilutions to achieve the desired final concentrations for the assay.
- Assay Reaction:
 - In a microcentrifuge tube, add the desired volume of **AZD7687** dilution (or DMSO for control).
 - Add 67 µL of the palmitoleoyl CoA solution and 67 µL of the dioleoyl glycerol solution.[\[6\]](#)
 - Initiate the reaction by adding 67 µL of the diluted microsome suspension.[\[6\]](#)
- Incubation:
 - Incubate the reaction mixture in a 37°C water bath for 60 minutes.[\[6\]](#)
- Reaction Termination and Extraction:
 - Stop the reaction by adding 1 mL of the extraction solvent containing the internal standard.[\[6\]](#)
 - Vortex the tubes to ensure thorough mixing.
- Analysis:
 - Analyze the formation of the triglyceride product (e.g., using LC-MS).
 - Calculate the percentage of DGAT1 inhibition for each **AZD7687** concentration relative to the DMSO control.

Mandatory Visualizations



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Proof of mechanism for the DGAT1 inhibitor AZD7687: results from a first-time-in-human single-dose study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a Potent and Selective DGAT1 Inhibitor with a Piperidinyl-oxy-cyclohexanecarboxylic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD7687 | DGAT1 inhibitor | Probechem Biochemicals [probechem.com]
- 6. Identification of a botanical inhibitor of intestinal diacylglyceride acyltransferase 1 activity via in vitro screening and a parallel, randomized, blinded, placebo-controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Optimizing AZD7687 concentration for maximal DGAT1 inhibition in vitro]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605777#optimizing-azd7687-concentration-for-maximal-dgat1-inhibition-in-vitro]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com